molecular formula C18H26N4O4 B589667 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline CAS No. 1329835-59-7

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline

Cat. No.: B589667
CAS No.: 1329835-59-7
M. Wt: 362.43
InChI Key: YKVCRCGFEFTQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the modification of the Pentoxifylline structure by removing a methyl group and introducing a 5-oxohexyl group .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .

Scientific Research Applications

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is not well-documented. it is likely to share some similarities with Pentoxifylline, which acts as a non-specific cyclic-3’,5’-phosphodiesterase (PDE) inhibitor. This inhibition leads to elevated cyclic adenosine monophosphate (cAMP) levels, mediating various downstream effects. Additionally, Pentoxifylline modulates adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR) .

Biological Activity

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, a well-known drug primarily used for improving blood flow and treating conditions like peripheral vascular disease. The compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H26N4O4
  • Molecular Weight : 362.42 g/mol

The structure of this compound involves the modification of the Pentoxifylline backbone by the removal of a methyl group and the introduction of a 5-oxohexyl side chain. This modification may influence its pharmacological properties compared to its parent compound.

The mechanism of action of this compound is not fully elucidated, but it is believed to share similarities with Pentoxifylline, acting as a non-specific phosphodiesterase (PDE) inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which can mediate various biological effects, including:

  • Vasodilation : Enhanced blood flow through relaxation of vascular smooth muscle.
  • Anti-inflammatory Effects : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Cellular Signaling : Regulation of cellular signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxic effects on certain cancer cell lines. For example, it has shown potential in inhibiting the growth of human colorectal adenocarcinoma cells (HT29) and lymphoid leukemia cells (CEM), with IC50 values indicating effective concentrations for inducing cell death .
  • Insulin Secretion Stimulation : In vitro studies have demonstrated that this compound can stimulate insulin secretion from pancreatic beta cells, even in the presence of other stimulators, suggesting a potential role in glucose metabolism regulation .
  • Anti-inflammatory Properties : Similar to Pentoxifylline, this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

CompoundMechanism of ActionBiological Activity
Pentoxifylline PDE inhibitorImproves blood flow, anti-inflammatory
Theophylline PDE inhibitorBronchodilator, anti-inflammatory
Caffeine PDE inhibitorStimulant, increases alertness
This compound PDE inhibitor, insulin secretion stimulantCytotoxic to cancer cells, anti-inflammatory

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that higher concentrations led to significant reductions in cell viability. The compound's selective toxicity towards malignancies over non-malignant cells was particularly noted .
  • Diabetes Management : Research indicated that compounds similar to this compound could enhance insulin secretion and improve glycemic control in diabetic models .

Properties

IUPAC Name

7-methyl-1,3-bis(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-16-15(20(3)12-19-16)17(25)22(18(21)26)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCRCGFEFTQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C2=C(C(=O)N(C1=O)CCCCC(=O)C)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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